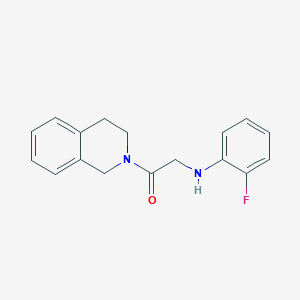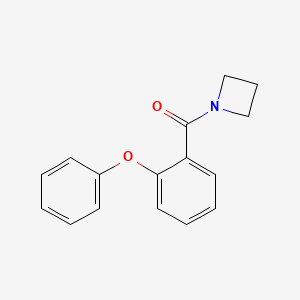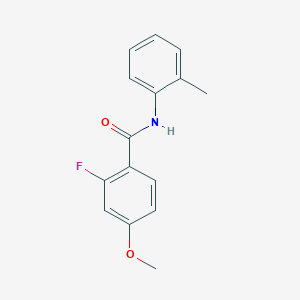
2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-methoxy-N-(2-methylphenyl)benzamide, also known as FMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMMPB belongs to the class of compounds known as benzamides, which are widely used in the pharmaceutical industry as drugs for treating various diseases.
作用机制
The mechanism of action of 2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. As mentioned earlier, this compound inhibits the activity of MAO-B, which leads to an increase in dopamine levels in the brain. It has also been shown to inhibit the activity of another enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound may be able to alter the expression of genes that are involved in cancer growth and progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but some of the known effects include:
- Inhibition of cancer cell growth and proliferation
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis (formation of new blood vessels) in tumors
- Inhibition of MAO-B activity, leading to increased dopamine levels in the brain
- Inhibition of HDAC activity, potentially altering gene expression
实验室实验的优点和局限性
One advantage of using 2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of MAO-B and HDAC, making it a useful tool for studying the roles of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are many potential future directions for research on 2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide. Some of these include:
- Further studies on its potential as a cancer treatment, including clinical trials in humans
- Studies on its potential as a treatment for other neurological disorders, such as Alzheimer's disease
- Development of new and more efficient synthesis methods for this compound
- Studies on its safety and toxicity in humans, including studies on its pharmacokinetics and pharmacodynamics
- Studies on its potential as a tool for studying the roles of MAO-B and HDAC in various biological processes.
合成方法
The synthesis of 2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2-fluoro-4-methoxybenzoic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form this compound.
科学研究应用
2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. One area of research is its use as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to be effective in preventing the formation of new blood vessels in tumors, which is necessary for their growth and spread.
Another area of research is its potential use as a treatment for neurological disorders such as Parkinson's disease. This compound has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. Dopamine is a neurotransmitter that is important for regulating movement and mood, and its depletion is a hallmark of Parkinson's disease.
属性
IUPAC Name |
2-fluoro-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-5-3-4-6-14(10)17-15(18)12-8-7-11(19-2)9-13(12)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVZECQRRWWSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

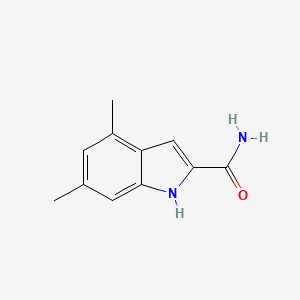
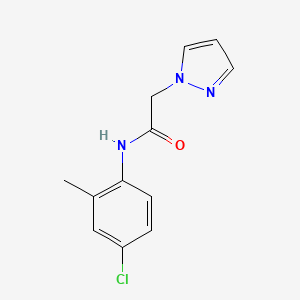
![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
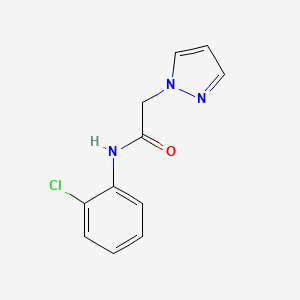
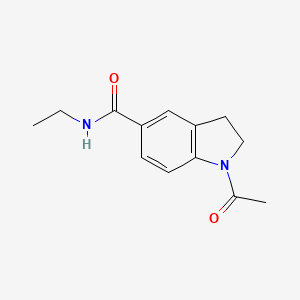


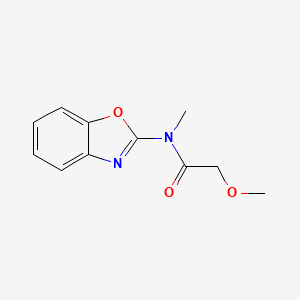

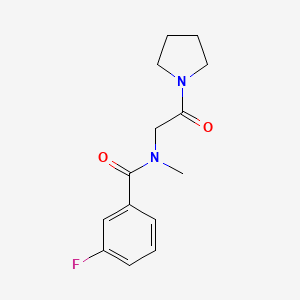
![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

